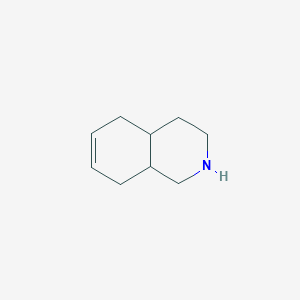

1,2,3,4,4a,5,8,8a-Octahydroisoquinoline

CAS No.: 132883-50-2

Cat. No.: VC18043392

Molecular Formula: C9H15N

Molecular Weight: 137.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 132883-50-2 |

|---|---|

| Molecular Formula | C9H15N |

| Molecular Weight | 137.22 g/mol |

| IUPAC Name | 1,2,3,4,4a,5,8,8a-octahydroisoquinoline |

| Standard InChI | InChI=1S/C9H15N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-2,8-10H,3-7H2 |

| Standard InChI Key | MRFFJAWHKNQAGF-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCC2C1CC=CC2 |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s core structure consists of a fused bicyclic system: a six-membered benzene ring partially saturated and fused to a piperidine-like nitrogen-containing ring. The IUPAC name, 1,2,3,4,4a,5,8,8a-octahydroisoquinoline, reflects the positions of hydrogenation across the isoquinoline scaffold. Key stereocenters at positions 4a and 8a introduce conformational complexity, enabling axial and equatorial orientations of substituents .

Synthetic Methodologies

Hydrogenation of Isoquinoline Precursors

The most common synthesis involves catalytic hydrogenation of isoquinoline or its derivatives. A patent by details a high-pressure hydrogenation process using palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalysts in aromatic hydrocarbon solvents like toluene or xylene. Under optimized conditions (90–115°C, 1–3 atm H₂), this method achieves full saturation of the isoquinoline ring system .

Table 1: Representative Hydrogenation Conditions

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

|---|---|---|---|---|

| Pd/C (10%) | Toluene | 110 | 2.5 | 78 |

| PtO₂ | Xylene | 100 | 3.0 | 82 |

Byproduct Management and Isomerization

Hydrogenation often produces isomeric byproducts (4–7% yield), such as 1,2,3,4,6,7,8,8a-octahydroisoquinoline . These isomers can be converted to the target compound via acid-catalyzed isomerization. For instance, treatment with p-toluenesulfonic acid in refluxing toluene facilitates thermodynamic control, favoring the 4a,8a-disubstituted product .

Physicochemical Properties

Stability and Reactivity

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 137.22 g/mol | |

| Boiling Point | 245–247°C (est.) | |

| LogP (Partition) | 2.1 ± 0.3 | |

| Solubility in Water | <1 mg/mL (25°C) |

Applications in Organic Synthesis

Building Block for Complex Molecules

The saturated bicyclic system serves as a versatile intermediate in synthesizing pharmaceuticals and agrochemicals. For example, EvitaChem’s trans-N-Boc-octahydroisoquinolin-6-one (CAS 146610-24-4) derives from Boc-protected 1,2,3,4,4a,5,8,8a-octahydroisoquinoline and is utilized in peptide mimetics and kinase inhibitors.

Stereochemical Studies

Researchers leverage the compound’s stereocenters to explore asymmetric catalysis and chiral resolution techniques. Dynamic kinetic resolution (DKR) experiments using lipases or transition-metal catalysts have achieved enantiomeric excess (ee) >90% for certain derivatives .

Research Gaps and Future Directions

-

Toxicological Profiling: No acute or chronic toxicity data are available, limiting translational applications.

-

Structural Optimization: Modular derivatization of the amine group could enhance bioavailability or target selectivity.

-

Computational Modeling: Molecular dynamics simulations could predict binding modes with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume